2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate
Description
2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate is a benzothiazolium-based ionic compound characterized by a cationic benzothiazolium core substituted with methyl groups at positions 2 and 3, a phenyl group at position 6, and a methanesulfonate (mesylate) counterion. The methanesulfonate anion enhances solubility in polar solvents compared to halide counterions, making it advantageous for synthetic or industrial processes .
Properties
CAS No. |
654069-96-2 |
|---|---|
Molecular Formula |
C16H17NO3S2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2,3-dimethyl-6-phenyl-1,3-benzothiazol-3-ium;methanesulfonate |
InChI |
InChI=1S/C15H14NS.CH4O3S/c1-11-16(2)14-9-8-13(10-15(14)17-11)12-6-4-3-5-7-12;1-5(2,3)4/h3-10H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
CHKRKGUKVPVGEZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=C(C=C2)C3=CC=CC=C3)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate typically involves the following steps:
Formation of Benzothiazole Core: The initial step involves the formation of the benzothiazole core by reacting ortho-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions:
Quaternization: The final step involves the quaternization of the nitrogen atom in the benzothiazole ring with methanesulfonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conducted in solvents like ethanol or tetrahydrofuran under mild conditions.
Substitution: Nucleophiles such as amines, thiols; reactions performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiazole derivatives
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities, with studies focusing on its mechanism of action and therapeutic potential.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
The following analysis compares 2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate with structurally or functionally related compounds from the evidence, focusing on core structures, substituents, and physicochemical properties.
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Compared Compounds
Key Observations:
Core Heterocycles: The target compound’s benzothiazolium core is distinct from the pyrrolopyrimidine-diones in , which feature fused pyrrole-pyrimidine rings. The latter are neutral, non-ionic systems, whereas the benzothiazolium’s cationic nature enhances polarity and solubility .
Substituent Effects:
- The 6-phenyl group in the target compound is analogous to the phenyl substituents in pyrrolopyrimidine-diones (e.g., 4g–4j), which influence π-π stacking and molecular packing. However, the absence of electron-withdrawing groups (e.g., chloro or methoxy) in the target compound may reduce its reactivity compared to 4h or 4j .
- The methyl ester in sulfonylurea herbicides contrasts with the methanesulfonate counterion in the target compound, highlighting divergent solubility profiles: methyl esters favor lipid solubility (for herbicidal uptake), while methanesulfonate enhances aqueous solubility .
Ionic vs. Neutral Systems:
- The ionic nature of the benzothiazolium-methanesulfonate system distinguishes it from neutral pyrrolopyrimidine-diones and sulfonylureas. This property may facilitate applications in ionic liquids or electrolytes, where charge transport is critical .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Melting Points: The pyrrolopyrimidine-diones exhibit high melting points (>250°C) due to strong intermolecular interactions (e.g., hydrogen bonding from carbonyl groups). The target compound’s ionic structure may result in a lower melting point, typical of ionic liquids, though data are unavailable .
- Spectral Signatures: The benzothiazolium core would display distinct ¹H NMR shifts for aromatic protons (δ ~7.5–8.5 ppm) and methyl groups (δ ~2.5–3.5 ppm), differing from the pyrrolopyrimidine-diones’ carbonyl-dominated spectra .
Biological Activity
2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities based on various research findings.
- Molecular Formula : C₁₆H₁₇NO₃S₂
- Molecular Weight : 335.441 g/mol
- CAS Number : 654069-96-2
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various substituted benzothiazoles, compounds showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
A specific study synthesized several benzothiazole derivatives and evaluated their antibacterial properties using the disc diffusion method. The results are summarized in Table 1.
| Compound Code | Inhibition Zone Diameter (mm) | B. subtilis | E. coli | P. aeruginosa |
|---|---|---|---|---|
| 3a | 16 | 15 | 14 | 15 |
| 3b | 17 | 16 | 15 | 17 |
| 3c | 20 | 19 | 18 | 19 |
Table 1: Antibacterial Activity of Synthesized Compounds
The compound with the highest activity, identified as compound 3c, demonstrated significant inhibition against all tested microorganisms, suggesting that modifications in the benzothiazole structure can enhance antibacterial efficacy .
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer potential. A study synthesized novel benzothiazole compounds and assessed their effects on cancer cell lines such as A431 and A549.
Case Study: Antitumor Activity
The active compound from this series exhibited significant inhibition of cell proliferation and induced apoptosis in cancer cells. The results are highlighted in Table 2.
| Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 1 | 85 | 10 |
| 2 | 70 | 30 |
| 4 | 50 | 50 |
Table 2: Effects of Benzothiazole Derivative on Cancer Cell Lines
At higher concentrations (4 μM), the compound reduced cell viability to 50% while significantly increasing apoptosis rates, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, benzothiazole derivatives have shown promise in anti-inflammatory applications. Research has indicated that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.
The biological activity of benzothiazole derivatives is often linked to their ability to modulate various signaling pathways involved in inflammation and cell proliferation. For instance, they may act as inhibitors of specific kinases or transcription factors that regulate inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
